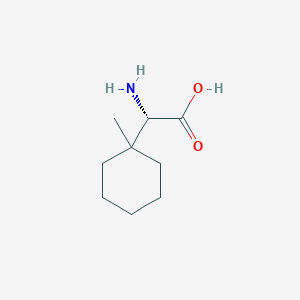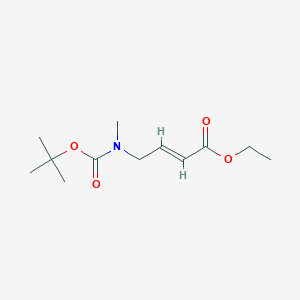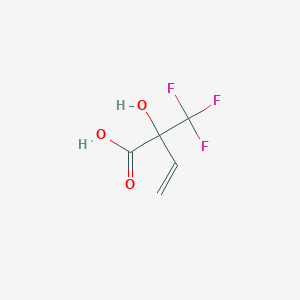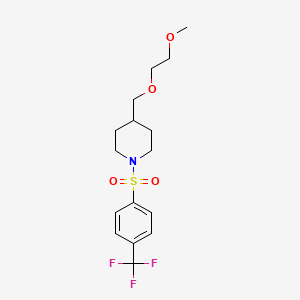
1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O4 and its molecular weight is 454.486. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
Research on compounds related to 1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione focuses on the synthesis and characterization of novel bioactive analogs, emphasizing the exploration of their potential in various biological applications. For example, the synthesis and antitumor activity assessment of novel 1,2,4-oxadiazole natural product analogs bearing distinct moieties have been explored, demonstrating significant antitumor potential against a panel of cell lines (Maftei et al., 2013).
Antimicrobial and Antitumor Activities
The compound and its analogs have been evaluated for various biological activities, including antimicrobial and antitumor effects. Research demonstrates the synthesis of compounds with potent inhibitory activity against specific enzymes, showing significant potential for the development of new therapeutic agents (Takase et al., 1994). Another study highlights the antimicrobial activity of novel quinazoline derivatives, suggesting their potential as effective antimicrobial agents (Gupta et al., 2008).
Catalysis and Green Chemistry
Innovations in catalysis and green chemistry utilizing quinazoline derivatives are also significant, with studies exploring metal-free catalysis for the one-pot synthesis of quinazoline-2,4-diones, demonstrating advancements in sustainable chemical synthesis (Chen et al., 2020). Moreover, L-proline-catalyzed methods for synthesizing complex heterocyclic compounds in water highlight the push towards environmentally friendly synthetic procedures (Rajesh et al., 2011).
Herbicidal Applications
Research into herbicidal applications of quinazoline derivatives, including the synthesis and evaluation of triketone-containing quinazoline-2,4-diones, indicates their potential as broad-spectrum herbicides with excellent crop selectivity, offering new avenues for agricultural chemical development (Wang et al., 2014).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione, which is synthesized from 4-methylbenzaldehyde and anthranilic acid. The second intermediate is 1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione, which is synthesized from the first intermediate and 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde. The final product is then obtained by coupling the second intermediate with methyl iodide.", "Starting Materials": [ "4-methylbenzaldehyde", "anthranilic acid", "3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde", "methyl iodide", "reagents and solvents" ], "Reaction": [ "Synthesis of 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione: condensation of 4-methylbenzaldehyde and anthranilic acid in the presence of a catalyst to form 4-methylbenzylideneanthranilic acid, which is then cyclized to form the quinazoline-2,4(1H,3H)-dione.", "Synthesis of 1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione: condensation of the first intermediate with 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde in the presence of a catalyst to form the second intermediate.", "Coupling of the second intermediate with methyl iodide in the presence of a base to form the final product." ] } | |
CAS番号 |
1207012-82-5 |
分子式 |
C26H22N4O4 |
分子量 |
454.486 |
IUPAC名 |
1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O4/c1-17-10-12-18(13-11-17)15-30-25(31)21-8-3-4-9-22(21)29(26(30)32)16-23-27-24(28-34-23)19-6-5-7-20(14-19)33-2/h3-14H,15-16H2,1-2H3 |
InChIキー |
SLBYCQYGUPMUJT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(Cyclohexylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2867961.png)
![2-[(3,4-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B2867962.png)
![3-[(4-Chlorophenyl)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B2867963.png)
![N-(2,4-dimethoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2867965.png)



![4-[2-(6-Methylpyridin-3-YL)acetyl]morpholine-3-carbonitrile](/img/structure/B2867972.png)
![4-bromo-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2867975.png)



![N-(2,4-difluorophenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2867983.png)
![2-(2-chloro-4-fluorobenzyl)-4-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2867984.png)